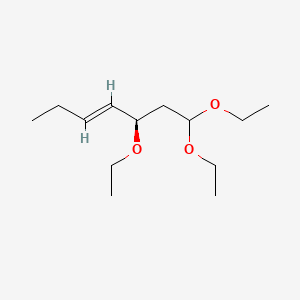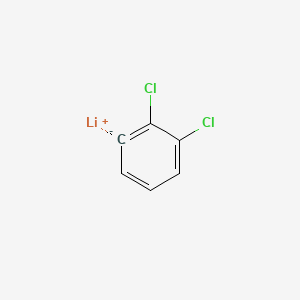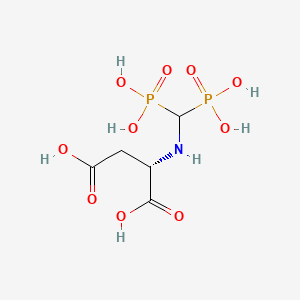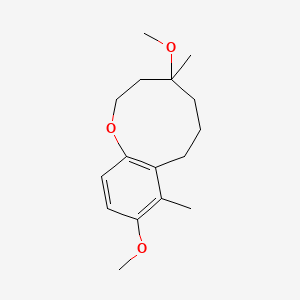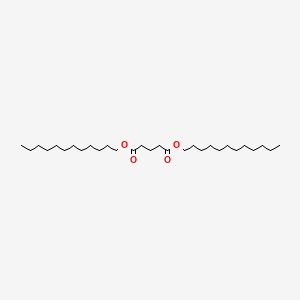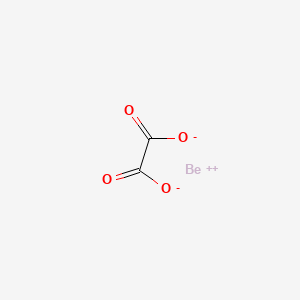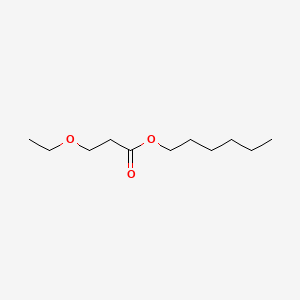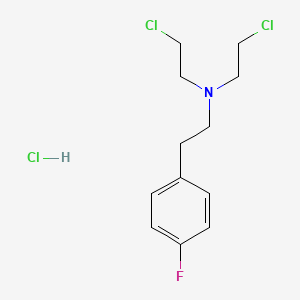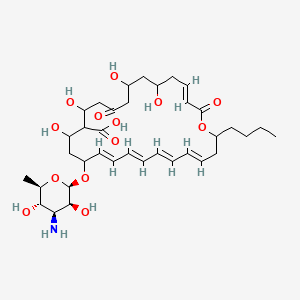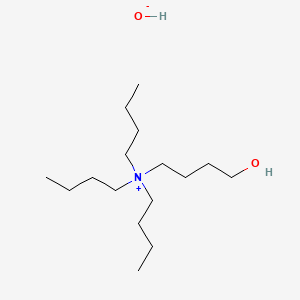
3-Propyl-pyrido(3,4-e)(1,2,4)triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. The structure of this compound consists of a pyridine ring fused with a triazine ring, with a propyl group attached to the nitrogen atom at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine typically involves the construction of the pyridotriazine ring system through various synthetic routes. One common method is the cyclization of 1,6-diaminopyridone derivatives with bifunctional electrophiles such as ninhydrin . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the pyridotriazine ring.
Another approach involves the reaction of pyrido(1,2,4)triazine with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of acetic acid in ethanol . This method offers mild reaction conditions, high yields, and easy isolation of the products without the need for chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and scaling up the process are crucial for efficient industrial production.
化学反应分析
Types of Reactions
3-Propyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
科学研究应用
3-Propyl-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
作用机制
The mechanism of action of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
3-Propyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine . These compounds share structural similarities but differ in their specific ring systems and substituents. The unique features of this compound, such as the presence of a propyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrido(4,3-e)(1,2,4)triazolo(5,1-c)(1,2,4)triazin-6(7H)-ones
属性
CAS 编号 |
121845-45-2 |
|---|---|
分子式 |
C9H10N4 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
3-propylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3 |
InChI 键 |
KZSXWJWFVZWSGY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=CN=C2)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




